Dantrolene is a medication with a variety of clinical applications, most notably recognized for its role in the treatment of malignant hyperthermia, a potentially fatal condition triggered by certain anesthetics and neuromuscular blocking agents. The drug's therapeutic efficacy stems from its ability to modulate intracellular calcium levels, which is crucial in managing conditions related to abnormal calcium dynamics within cells5.
The primary mechanism of action of dantrolene involves its interaction with the ryanodine receptor, a critical calcium release channel located on the sarcoplasmic reticulum of skeletal muscle cells. By binding to this receptor, dantrolene can inhibit or modulate the release of calcium, thereby reducing intracellular calcium concentrations. This action is essential in preventing the excessive muscle contractions and metabolic disturbances associated with malignant hyperthermia5. Additionally, dantrolene has been shown to protect against glutamate-induced neurotoxicity by preventing the release of calcium from intracellular stores in cerebral cortical neurons, highlighting its potential in neuroprotective strategies1.
In the field of neurology, dantrolene has demonstrated protective effects against excitotoxicity, a process implicated in neuronal damage following ischemic events such as stroke. Studies have shown that dantrolene can prevent glutamate-induced cytotoxicity and the associated increase in intracellular calcium levels in cultured cerebral cortical neurons. This suggests that dantrolene may have therapeutic potential in conditions involving excitotoxic neuronal degeneration, such as ischemia and hypoxia1 3.
Recent research has expanded the potential applications of dantrolene to oncology, where it has been implicated in the modulation of cancer stemness features. For instance, the long noncoding RNA (lncRNA) DANCR has been found to increase stemness characteristics of hepatocellular carcinoma (HCC) cells, with dantrolene's action on intracellular calcium possibly playing a role in this process. The modulation of DANCR expression has been shown to affect tumor progression and could serve as a prognostic biomarker and therapeutic target for HCC2. Similarly, in osteosarcoma, DANCR has been observed to promote tumor growth and metastasis by upregulating the receptor tyrosine kinase AXL via inhibition of miR-33a-5p, suggesting another avenue where dantrolene's effects on cellular signaling could be of interest4.
Beyond its neuroprotective and potential anticancer roles, dantrolene is also used in the management of spasticity, where it helps to alleviate muscle stiffness and spasms. Its use has been extended to other conditions such as neuroleptic malignant syndrome and intoxication with drugs like Ecstasy, where disturbances in calcium homeostasis play a part in the pathophysiology5.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: